3-(Pentan-3-yloxy)azetidine
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Overview
Description
3-(Pentan-3-yloxy)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17NO. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentan-3-yloxy)azetidine typically involves the reaction of azetidine with pentan-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and provides a good yield of the product.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Pentan-3-yloxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the pentan-3-yloxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(Pentan-3-yloxy)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentan-3-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered ring containing one nitrogen atom.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: 3-(Pentan-3-yloxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yloxy group enhances its solubility and reactivity compared to unsubstituted azetidine .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-pentan-3-yloxyazetidine |
InChI |
InChI=1S/C8H17NO/c1-3-7(4-2)10-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
KJCXFJIQIMNHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1CNC1 |
Origin of Product |
United States |
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